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N-(2-nitrophenyl)-4-

phenoxybutanamide

Cat. No.: B5149450

Get Quote

Strategic Overview & Rationale
This protocol details the synthesis of N-(2-nitrophenyl)-4-phenoxybutanamide, a structural

scaffold relevant to kinase inhibitor research and specific herbicide intermediates.[1]

Synthetic Challenge: The primary challenge in this synthesis is the nucleophilicity of 2-

nitroaniline. The ortho-nitro group exerts a strong electron-withdrawing effect and forms an

intramolecular hydrogen bond with the amine protons, rendering the nitrogen significantly less

nucleophilic than standard anilines. Standard coupling reagents (EDC/NHS, HATU) often result

in poor yields or incomplete conversion for ortho-nitroanilines.[1]

Selected Route: To ensure high conversion, this guide utilizes an Acid Chloride Activation

strategy followed by a base-mediated coupling.[1]

Phase 1: Synthesis of the linker precursor, 4-phenoxybutanoic acid (if not purchased).[1]

Phase 2: Activation of the carboxylic acid to the acid chloride using Oxalyl Chloride.
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Phase 3: Nucleophilic acyl substitution with 2-nitroaniline under forcing conditions (reflux or

strong base) to overcome the electronic deactivation.[1]

Safety & Compliance (E-E-A-T)
Critical Hazards:

2-Nitroaniline: Toxic by inhalation, in contact with skin, and if swallowed.[1] Potential

cumulative effects.[1] Use in a fume hood with double-gloving (nitrile).[1]

Oxalyl Chloride: Releases toxic CO and HCl gas.[1] Reacts violently with water.[1] Must be

handled under inert atmosphere (N₂/Ar).[1]

Phenol: Corrosive and toxic.[1] Rapidly absorbed through skin.[1]

Regulatory Note: While this specific amide is generally considered a research chemical, always

verify local regulations regarding nitro-aromatic precursors. This compound is not listed as a

scheduled precursor for fentanyl or common illicit substances as of the current knowledge

cutoff.
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Caption: Two-phase synthetic pathway: Williamson ether synthesis followed by acid chloride

mediated amidation.[1]
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Phase 1: Synthesis of 4-Phenoxybutanoic Acid
(Skip this phase if starting material CAS 6303-58-8 is purchased commercially)[1]

Reagents:

Phenol (1.0 equiv)

Ethyl 4-bromobutyrate (1.1 equiv)[1]

Potassium Carbonate (K₂CO₃, 2.0 equiv)

DMF (Dimethylformamide), anhydrous

Sodium Hydroxide (NaOH), 2M aqueous solution

Step-by-Step:

Alkylation:

In a round-bottom flask, dissolve Phenol (10 mmol, 0.94 g) in anhydrous DMF (20 mL).

Add K₂CO₃ (20 mmol, 2.76 g) and stir for 15 minutes at room temperature.

Add Ethyl 4-bromobutyrate (11 mmol, 2.15 g) dropwise.

Heat the mixture to 60°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

Workup: Pour into ice water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash

organics with water and brine.[1][2] Dry over Na₂SO₄ and concentrate to yield the ester.[2]

Hydrolysis:

Dissolve the crude ester in Ethanol (15 mL).

Add 2M NaOH (10 mL).[1] Stir at reflux for 2 hours.

Cool to room temperature and acidify to pH 2 with 1M HCl.
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Extract the precipitate or oil with Ethyl Acetate. Dry and concentrate.

Purification: Recrystallize from Hexane/Ether or use as-is if purity >95%.[1]

Phase 2: Amide Coupling (The Core Reaction)
Rationale: Due to the low reactivity of 2-nitroaniline, the Acid Chloride method is superior to

carbodiimide coupling.

Reagents:

4-Phenoxybutanoic acid (1.0 equiv)[1]

Oxalyl Chloride (1.2 equiv)

DMF (catalytic, 2-3 drops)[1]

2-Nitroaniline (1.0 equiv)[1][3]

Pyridine (2.0 equiv) or Triethylamine

Solvent: Dichloromethane (DCM) for activation; Toluene for coupling.[1]

Step-by-Step:

Step 2.1: Acid Chloride Formation[1]
Dissolve 4-phenoxybutanoic acid (5 mmol, 0.90 g) in dry DCM (15 mL) under Nitrogen.

Add catalytic DMF (2 drops).[1]

Add Oxalyl Chloride (6 mmol, 0.51 mL) dropwise at 0°C.

Allow to warm to room temperature and stir for 2 hours. Bubbling should cease.

Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure (rotary

evaporator). Note: Do not overheat.[1] The acid chloride is sensitive.

Redissolve the residue in dry Toluene (10 mL).
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Step 2.2: Coupling with 2-Nitroaniline[1]
In a separate flask, dissolve 2-Nitroaniline (5 mmol, 0.69 g) and Pyridine (10 mmol, 0.8 mL)

in dry Toluene (15 mL).

Add the Acid Chloride solution (from Step 2.1) dropwise to the aniline solution.[4]

Reflux: Heat the reaction to reflux (110°C) for 6–12 hours.

Expert Tip: 2-nitroaniline is a weak nucleophile.[1] Room temperature stirring is often

insufficient.[1] Reflux provides the energy to overcome the activation barrier.

Monitoring: Check TLC (DCM:MeOH 95:5). The yellow spot of 2-nitroaniline should

disappear/diminish, and a new fluorescent spot should appear.[1]
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Caption: Purification workflow emphasizing acid/base washes to remove unreacted starting

materials.[1]

Detailed Purification:
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Acid Wash: The crude residue is dissolved in Ethyl Acetate and washed with 1M HCl.[1] This

is critical to remove unreacted 2-nitroaniline (which is weakly basic but will protonate) and

pyridine.[1]

Base Wash: Wash with Saturated NaHCO₃ to remove any unreacted 4-phenoxybutanoic

acid.[1]

Recrystallization: The product is likely a solid.[1] Recrystallization from hot Ethanol or an

Ethanol/Water mixture is the preferred method for high purity (>98%).

Characterization Data (Expected)
Technique Expected Signal / Result Interpretation

Appearance
Yellow to pale brown

crystalline solid

Nitro-aromatics are typically

colored.[1]

1H NMR (CDCl3) δ ~10.5 ppm (s, 1H)
Amide NH (Deshielded by nitro

group).

δ ~8.7 ppm (d, 1H)
Aromatic proton ortho to Nitro

group.[1]

δ ~4.0 ppm (t, 2H) -CH₂-O-Ph (Ether linkage).[1]

δ ~2.6 ppm (t, 2H)
-CH₂-CO-NH- (Alpha to

carbonyl).[1]

IR Spectroscopy ~1680-1690 cm⁻¹ Amide I Carbonyl stretch.[1]

~1520 & 1340 cm⁻¹ Nitro group (N-O) stretches.[1]

Mass Spectrometry [M+H]⁺ = 315.1 m/z
Consistent with Molecular

Formula C₁₆H₁₆N₂O₄.[1]
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Issue Probable Cause Solution

Low Yield
2-Nitroaniline is too unreactive.

[1]

Switch to Method B (Hydride

Method): Dissolve 2-

nitroaniline in dry THF, add

NaH (1.1 equiv) at 0°C to form

the anion, then add the Acid

Chloride. This creates a potent

nucleophile.[1]

Starting Material Remains
Incomplete activation of acid.

[1]

Ensure Oxalyl Chloride is

fresh.[1] Add a catalytic

amount of DMF.[1]

Product is Oily/Sticky
Residual solvent or impurities.

[1]

Triturate with cold diethyl ether

or hexane to induce

crystallization.[1]
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Safety Data

2-Nitroaniline Safety Profile: NIH PubChem.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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